molecular formula C7H12N2OS B13601088 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol

2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol

Cat. No.: B13601088
M. Wt: 172.25 g/mol
InChI Key: RISZEXOEHSGGEH-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol typically involves the reaction of 2-methylthiazole with appropriate amines and alcohols under controlled conditions. One common method involves the use of thiourea and acetyl acetone in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylthiazol-2-yl)propan-1-amine
  • 2-Amino-4-methylthiazole
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Uniqueness

2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-5-9-7(4-11-5)2-6(8)3-10/h4,6,10H,2-3,8H2,1H3

InChI Key

RISZEXOEHSGGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(CO)N

Origin of Product

United States

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